4-Aminoquinazoline-7-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
4-aminoquinazoline-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH/c10-8-6-2-1-5(9(13)14)3-7(6)11-4-12-8;/h1-4H,(H,13,14)(H2,10,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKXDGISEQKXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CN=C2N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Classical and Contemporary Synthetic Routes for 4-Aminoquinazolines
The formation of the 4-aminoquinazoline core can be achieved through several strategic approaches, each with distinct advantages concerning starting material availability, reaction conditions, and substrate scope.
Cyclocondensation reactions represent a foundational method for constructing the quinazoline (B50416) ring system. These reactions typically involve the formation of the pyrimidine (B1678525) portion of the scaffold from an ortho-substituted aniline (B41778) precursor. A common strategy begins with anthranilic acid or its derivatives (e.g., esters, nitriles). researchgate.net
For instance, anthranilic acid can be heated with acetic anhydride to form a 2-methyl-3,1-benzoxazin-4-one intermediate. proquest.com This intermediate is then treated with ammonia, which opens the oxazinone ring and subsequently cyclizes to yield a 2-methylquinazolin-4-one. proquest.com While this provides the quinazolinone core, further steps are needed to introduce the 4-amino group.
A more direct cyclization to form a 4-aminoquinazoline can involve the reaction of 2-aminobenzonitrile with guanidine or amidines. This approach builds the pyrimidine ring with the amino group already incorporated at the C4 position. Another method involves the reaction of 2-cyano-4-nitro-aniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to create a formamidine intermediate, which is then cyclized with various anilines in acetic acid to produce the corresponding 4-aminoquinazoline derivatives. proquest.com
Table 1: Examples of Cyclocondensation Approaches for Quinazoline Scaffolds
| Starting Material | Reagents | Key Intermediate | Product Type |
|---|---|---|---|
| Anthranilic acid | 1. Acetic anhydride2. NH₃ | 2-methyl-3,1-benzoxazin-4-one | 2-Methylquinazolin-4-one |
Oxidation and Cyclization Reactions of Quinazoline Precursors
Oxidative cyclization methods provide an alternative route, often starting from more reduced precursors. A prevalent strategy involves the condensation of 2-aminobenzylamines with aldehydes, followed by an oxidation step to aromatize the newly formed dihydroquinazoline intermediate. nih.gov Various oxidants can be employed for this transformation, including manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and molecular iodine. nih.govnih.gov The use of oxygen from the air as the terminal oxidant offers a greener, more economical approach. nih.gov
In a typical reaction, a 2-aminobenzylamine is reacted with an aldehyde to form a Schiff base, which undergoes intramolecular cyclization. The resulting 1,2,3,4-tetrahydroquinazoline is then oxidized to the corresponding quinazoline. Similarly, 2-aminobenzophenones can react with benzylamines in an oxidative cyclization process to yield quinazolines. nih.govfrontiersin.org
Table 2: Oxidative Cyclization for Quinazoline Synthesis
| Precursors | Oxidant | Conditions | Product |
|---|---|---|---|
| 2-Aminobenzylamine, Aldehydes | MnO₂, DDQ, I₂, O₂ | Varies (e.g., solvent, temp) | 2-Substituted Quinazolines |
Functionalization of Quinazolinone Intermediates through Chlorination and Amination
One of the most versatile and widely used methods for preparing 4-aminoquinazolines involves a two-step functionalization of a quinazolin-4(3H)-one intermediate. researchgate.net This approach is particularly valuable because quinazolinones are readily accessible via the cyclocondensation of anthranilic acid derivatives.
The first step is the chlorination of the quinazolin-4(3H)-one, typically achieved by heating with phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.gov This reaction converts the C4-carbonyl group into a highly reactive 4-chloro substituent.
The second step is a nucleophilic aromatic substitution (SNAr) reaction where the 4-chloroquinazoline intermediate is treated with an amine. nih.gov For the synthesis of a primary 4-aminoquinazoline, a source of ammonia, such as ammonium hydroxide or bubbling ammonia gas through the reaction mixture, is used. This displaces the chloride ion to yield the final 4-aminoquinazoline product. This chlorination-amination sequence is a cornerstone in the synthesis of many important quinazoline-based compounds. researchgate.net
Synthesis of 4-Aminoquinazoline Carboxylic Acid Derivatives
The synthesis of the specific target, 4-Aminoquinazoline-7-carboxylic acid, requires strategies to introduce the carboxylic acid group onto the benzene (B151609) ring of the quinazoline scaffold.
The introduction of a carboxylic acid group at a specific position on the quinazoline's benzene ring is most reliably accomplished by employing a "linear synthesis" strategy. This involves starting with an anthranilic acid derivative that already contains the desired substituent or a precursor to it.
For the 7-position carboxylic acid, a suitable starting material would be 4-amino-2-nitrobenzoic acid or 4-methyl-2-aminobenzoic acid . In the latter case, the methyl group would need to be oxidized to a carboxylic acid at a later stage in the synthesis, a step that can sometimes be challenging without affecting other parts of the molecule. Therefore, starting with a precursor that already contains the carboxyl functionality or a group easily converted to it (like a nitrile) is often preferred.
An alternative, though less direct approach for other substitution patterns, involves a three-component reaction modeled on the Doebner reaction, which can produce quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid. nih.gov A similar one-pot, three-component synthesis has been developed for 2-substituted-quinazoline-4-carboxylic acids starting from isatin (which is hydrolyzed to a (2-aminophenyl)oxoacetic acid salt), an aldehyde, and ammonium acetate. dergipark.org.tr However, this method specifically places the carboxylic acid at the 4-position, not the 7-position.
A targeted synthesis for 4-aminoquinazoline-7-carboxylic acid logically combines the principles of building the quinazolinone core from a pre-functionalized starting material with the chlorination-amination strategy.
A plausible and efficient synthetic route is outlined below:
Formation of the Quinazolinone Core : The synthesis would begin with a suitably substituted anthranilamide, such as 4-amino-2-formamidobenzoic acid . This starting material already contains the necessary nitrogen functionality at C4 and the carboxylic acid at C7. Cyclization, for instance by heating in a suitable solvent, would lead to the formation of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid .
Chlorination : The resulting quinazolinone is then chlorinated at the 4-position. This is accomplished by reacting the 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of DMF. This step yields the critical intermediate, 4-chloroquinazoline-7-carboxylic acid .
Amination : The final step involves the introduction of the amino group at the C4 position. The 4-chloroquinazoline-7-carboxylic acid intermediate undergoes a nucleophilic aromatic substitution reaction with an ammonia source. Heating this intermediate in a solution of ammonia in a suitable solvent (e.g., isopropanol) displaces the chloride and forms 4-aminoquinazoline-7-carboxylic acid .
Salt Formation : To obtain the hydrochloride salt, the final compound is treated with hydrochloric acid (HCl) in an appropriate solvent, leading to the precipitation of 4-Aminoquinazoline-7-carboxylic acid hydrochloride .
This strategic sequence ensures precise control over the placement of the functional groups, leveraging robust and well-documented chemical transformations to achieve the desired molecular architecture.
Advanced Synthetic Techniques for Quinazoline Derivatization
The synthesis of quinazoline derivatives, including this compound, has been significantly advanced by the development of modern synthetic methodologies. These techniques offer improvements in efficiency, yield, and environmental impact compared to traditional methods. Key advanced strategies include microwave-assisted synthesis, one-pot and cascade reactions, copper-mediated coupling reactions, and the use of specialized reagents like hexamethyldisilazane to facilitate key chemical transformations.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. nih.govnih.gov
In the context of 4-aminoquinazoline synthesis, microwave irradiation is particularly effective for the nucleophilic substitution reaction between a 4-chloroquinazoline precursor and a suitable amine. A comparative study has demonstrated the profound impact of this technology. While the classical thermal method for reacting 4-chloroquinazoline with an aryl heterocyclic amine in 2-propanol requires a reflux period of 12 hours, the same reaction under microwave irradiation (60W) is completed in just 20 minutes. nih.gov This acceleration is accompanied by a substantial increase in product yield.
Table 1: Comparison of Microwave-Assisted vs. Classical Synthesis for N-Arylheterocyclic Substituted-4-aminoquinazolines
| Product | Microwave Method (20 min) | Classical Method (12 h) |
| Yield (%) | Yield (%) | |
| 5a | 84.0 | 29.5 |
| 5b | 96.5 | 37.3 |
Data sourced from a study on N-arylheterocyclic substituted-4-aminoquinazoline derivatives. nih.gov
This high-efficiency protocol is applicable to a range of amine nucleophiles and can be adapted for the synthesis of various 4-aminoquinazoline derivatives. nih.gov The methodology's ability to rapidly generate libraries of compounds makes it an invaluable tool in medicinal chemistry and drug discovery. nih.gov
One-Pot and Cascade Reaction Sequences
A notable example relevant to the synthesis of the quinazoline core is the one-pot, three-component condensation reaction to produce quinazoline-4-carboxylic acid derivatives. dergipark.org.tr This method involves the reaction of a (2-amino-phenyl)-oxo-acetic acid salt (derived from the hydrolysis of isatin), an aldehyde, and ammonium acetate in a single step. The process efficiently constructs the quinazoline ring system with a carboxylic acid group at the C4 position, which is a key structural feature of the target compound. dergipark.org.tr
Table 2: Components for One-Pot Synthesis of a Quinazoline-4-Carboxylic Acid Derivative
| Component 1 | Component 2 | Component 3 | Product |
| (2-amino-phenyl)-oxo-acetic acid sodium salt | 4-chlorobenzaldehyde | Ammonium acetate | 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid |
Based on the one-pot synthesis protocol described by Gök, D. et al. dergipark.org.tr
This strategy demonstrates the power of combining multiple reaction steps, such as imine formation and intramolecular cyclization, into a seamless sequence. dergipark.org.tr Such chemoenzymatic one-pot processes, which combine chemical and biological catalysts, are also being explored for constructing complex heterocyclic molecules, further highlighting the versatility of cascade reactions. mdpi.com
Copper-Mediated Oxidative Coupling Reactions
Copper-catalyzed reactions have become a cornerstone in the synthesis of nitrogen-containing heterocycles, including quinazolines. These methods are valued for their efficiency, functional group tolerance, and the ability to form key carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds.
One prominent approach is the copper-catalyzed cascade reaction involving sequential Ullmann-type coupling and aerobic oxidation. nih.gov This strategy typically uses readily available starting materials, such as substituted (2-bromophenyl)methylamines and amides. The reaction proceeds under aerobic conditions, using air as a green oxidant, and often does not require the addition of expensive or complex ligands. nih.gov
Another powerful copper-mediated method is the one-pot oxidative coupling of aldehydes and 2-bromobenzoic acid, using aqueous ammonia as the nitrogen source. nih.govrsc.org This process facilitates the formation of four new C–N bonds in a single operation to build the quinazolinone core. rsc.org The choice of copper catalyst (e.g., CuI, CuO), solvent (e.g., DMSO, NMP), and reaction conditions can be optimized to achieve high yields. nih.gov
Table 3: Overview of Selected Copper-Mediated Quinazoline Synthesis Reactions
| Reaction Type | Starting Materials | Catalyst System | Key Features |
| Ullmann-type Coupling / Aerobic Oxidation | (2-bromophenyl)methylamines and amides | Copper catalyst (e.g., CuI) | Ligand-free, uses air as oxidant nih.gov |
| One-Pot Oxidative Coupling | Aldehydes, 2-bromobenzoic acid, aq. ammonia | CuI / DMSO | Forms four C–N bonds in one pot nih.govrsc.org |
| Aerobic Oxidative Coupling | N-arylamidines and aromatic aldehydes | CuO nanoparticles / 1,10-phenanthroline | Good to excellent yields mdpi.com |
The versatility of copper catalysis allows for the synthesis of a wide array of functionalized quinazolines from diverse starting materials. mdpi.com
Utilization of Hexamethyldisilazane for 4-Aminoquinazoline Formation
The conversion of a quinazolin-4(3H)-one to a 4-aminoquinazoline is a crucial step in the synthesis of many derivatives. The traditional method involves a two-step process: chlorination of the C4 carbonyl group using harsh reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), followed by nucleophilic substitution with an amine. This approach suffers from the use of corrosive and environmentally hazardous reagents. researchgate.net
A modern, more efficient, and greener alternative is the one-pot reaction mediated by hexamethyldisilazane (HMDS). This method facilitates the direct conversion of quinazolin-4(3H)-ones into 4-aminoquinazolines by reacting them with primary amines in the presence of HMDS and a catalytic amount of ammonium sulfate. researchgate.net
The reaction proceeds through a tandem silylation and substitution mechanism. HMDS first activates the quinazolinone by silylating the amide oxygen, transforming it into a much more reactive intermediate. This activated species is then readily displaced by a primary amine nucleophile to form the final 4-aminoquinazoline product in excellent yields (typically 83–97%). researchgate.net
Table 4: HMDS-Mediated Synthesis of 4-Aminoquinazolines
| Quinazolin-4(3H)-one | Amine | Time (h) | Yield (%) |
| 2-Methylquinazolin-4(3H)-one | Benzylamine | 3 | 97 |
| 6-Bromoquinazolin-4(3H)-one | Benzylamine | 1.5 | 95 |
| Quinazolin-4(3H)-one | 4-Methoxybenzylamine | 3 | 92 |
| 2-Methylquinazolin-4(3H)-one | 4-Fluoroaniline | 14 | 83 |
Data from the study by Shen, Z. et al. on the one-pot synthesis of 4-aminoquinazolines mediated by HMDS. researchgate.net
This methodology avoids the need for a separate chlorination step, thereby eliminating hazardous reagents and simplifying the synthetic procedure. Its high efficiency and environmental friendliness make it a superior choice for the synthesis of 4-aminoquinazoline derivatives. researchgate.net
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Substituent Positions on Biological Activity of 4-Aminoquinazoline Core
The quinazoline (B50416) ring system offers several positions for substitution, each influencing the molecule's interaction with its biological targets in a distinct manner. The strategic placement of functional groups at the 2-, 4-, and benzenoid ring positions has been a cornerstone of medicinal chemistry efforts in this area.
Substitutions at the 2-position of the quinazoline ring have a profound impact on the pharmacological efficacy of the resulting compounds. researchgate.net The introduction of various groups at this position can modulate the molecule's steric and electronic properties, thereby influencing its binding affinity to target proteins. For instance, the incorporation of substituted phenyl or naphthyl rings at this position has been explored in the design of novel analogs. mdpi.com
Research has shown that 2-aryl-substituted quinazolines can exhibit significant antiproliferative potency against a range of cell lines. nih.gov The nature of the substituent on this aryl ring is also crucial. For example, in a series of 2-substituted quinazolin-4(3H)-ones, a compound bearing a 2-methoxyphenyl group at the 2-position displayed a remarkable antiproliferative profile. mdpi.com Functionalization at the 2-position is often achieved through cyclization reactions involving appropriately substituted anthranilamides and aldehydes, which directly introduce the desired 2-substituent. scielo.br
| Compound | 2-Position Substituent | Observed Biological Effect | Reference |
|---|---|---|---|
| Analog A | Phenyl | Moderate Antiproliferative Activity | nih.gov |
| Analog B | 2-Methoxyphenyl | Potent Antiproliferative Activity | mdpi.com |
| Analog C | Methylthio | Analgesic and Anti-inflammatory Activity | nih.gov |
| Analog D | Thiol | Anticancer Activity | researchgate.net |
The 4-amino group is a key pharmacophoric feature of many biologically active quinazolines, often serving as a crucial hydrogen bond donor in interactions with target enzymes. nih.gov Modifications of this group, or its extension into a 4-anilino moiety, have been a major focus of SAR studies. The 4-anilinoquinazoline (B1210976) scaffold is a privileged structure in the development of kinase inhibitors, particularly for the epidermal growth factor receptor (EGFR). nih.govnih.gov
The nature of the aniline (B41778) ring and its substituents is critical for activity. Lipophilic substituents such as chloro, bromo, and trifluoromethyl groups on the aniline ring often enhance inhibitory activity as they can occupy a lipophilic pocket in the target's active site. nih.gov Electron-rich amines, like hydroxy-substituted anilines, tend to react more readily with 4-chloroquinazolines to form the desired 4-anilino derivatives. nih.gov Conversely, electron-poor amines can lead to lower yields and require longer reaction times. nih.gov The position of substituents on the aniline ring also plays a role; for example, in a series of EGFR inhibitors, a 3-chloro-4-fluoroaniline (B193440) moiety was found to be optimal for activity.
| Compound | 4-Anilino Moiety | EGFR IC50 | Reference |
|---|---|---|---|
| Gefitinib | 3-Chloro-4-fluoroanilino | 0.033 µM | researchgate.net |
| Erlotinib | 3-Ethynylanilino | 0.002 µM | researchgate.net |
| Lapatinib | 3-Chloro-4-(3-fluorobenzyloxy)anilino | 0.003 µM | researchgate.net |
Substituents on the benzenoid portion of the quinazoline ring, particularly at positions 6 and 7, are known to modulate biological activity. These positions are often solvent-exposed in the ATP-binding site of kinases, allowing for the introduction of various functional groups to improve properties like solubility and cell permeability. researchgate.net
The presence of a carboxylic acid group at the 7-position, as in 4-aminoquinazoline-7-carboxylic acid, introduces a key functional handle that can be further modified. For instance, amidation of the 7-carboxyl group in a series of 4-oxo-quinazoline-7-carboxylic acid derivatives led to new analogs with inhibitory activity against human soluble epoxide hydrolase (sEH). nih.gov The inhibitory potential of these amides was found to be strongly dependent on the nature of the amide group. nih.gov The carboxylic acid functionality itself can also be crucial for activity, as seen in a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives designed as carbonic anhydrase inhibitors. nih.gov In these compounds, the position of the carboxylic acid on the appended anilino ring significantly influenced inhibitory activity against different carbonic anhydrase isoforms. nih.gov
Role of Specific Functional Groups in Modulating Bioactivity
Beyond positional effects, the intrinsic properties of specific functional groups play a vital role in determining the biological profile of 4-aminoquinazoline derivatives. Halogens, amino groups, and various aryl and heteroaryl moieties have been strategically employed to fine-tune potency, selectivity, and pharmacokinetic properties.
The introduction of halogen atoms at various positions on the quinazoline scaffold is a common strategy to enhance biological activity. Halogens can increase lipophilicity, which may improve membrane permeability, and can also form specific halogen bonds with target proteins, thereby increasing binding affinity. For example, the presence of a chlorine atom at the 6-position and a fluorine atom on the 4-anilino moiety is a feature of the potent EGFR inhibitor, Gefitinib.
Structure-activity relationship studies have revealed that the presence of a halogen atom at the 6- and 8-positions of the quinazolinone ring can improve antimicrobial activities. nih.gov In the context of anticancer activity, a bromine atom at the 6-position of the 4-anilinoquinazoline framework has been shown to increase antiproliferative activity. nih.gov Similarly, the strategic placement of halogens on the aniline ring of 4-anilinoquinazolines is crucial for high affinity and selectivity for EGFR-TK. nih.gov
| Compound Series | Position of Halogenation | Impact on Activity | Reference |
|---|---|---|---|
| Quinazolinone derivatives | 6- and 8-positions | Improved antimicrobial activity | nih.gov |
| 4-Anilinoquinazolines | 6-position (Bromo) | Increased antiproliferative activity | nih.gov |
| 4-Anilinoquinazolines | Aniline ring (Chloro, Bromo) | High affinity and selectivity for EGFR-TK | nih.gov |
Amino groups, particularly at the 4-position, are fundamental for the activity of many quinazoline derivatives, acting as key interaction points with biological targets. nih.gov The introduction of aryl and heteroaryl groups, especially at the 2- and 4-positions, has been a fruitful strategy for developing potent and selective inhibitors.
As previously mentioned, 2-aryl-substituted quinazolines often display significant antiproliferative activity. nih.gov The electronic nature and substitution pattern of this aryl group can be fine-tuned to optimize potency. For instance, in a study of human soluble epoxide hydrolase inhibitors, modifications on the benzyl (B1604629) functions attached to a 4-oxo-quinazoline-7-carboxamide core were shown to be critical for inhibitory activity. nih.gov Furthermore, the replacement of the 4-anilino group with other moieties, such as thiosemicarbazide, has been explored to discover novel compounds with different biological profiles. nih.gov These studies indicate that compounds with an unsubstituted quinazoline ring and a benzene (B151609) ring (or a chloro/fluoro-substituted benzene ring) at this position exhibit higher anticancer activity. nih.gov
Characterization of Carboxylic Acid Group Contribution to Target Interaction
The carboxylic acid group, particularly at the 7-position of the 4-aminoquinazoline scaffold, plays a pivotal role in modulating the molecule's interaction with its biological targets. This functional group can act as a hydrogen bond donor and acceptor, contributing significantly to the binding affinity and selectivity of the compound.
In the context of designing inhibitors for enzymes like carbonic anhydrases (CAs), the strategic placement of a carboxylic acid is crucial. Studies on 4-anilinoquinazoline derivatives have shown that the position of the carboxylic acid on the anilino motif dramatically influences inhibitory activity against different CA isoforms. For instance, when targeting the tumor-associated human carbonic anhydrase (hCA) IX and XII, derivatives with a carboxylic acid in the para-position of the anilino ring exhibited significantly higher inhibitory activity compared to those with meta or ortho substitutions. nih.gov This highlights the specific spatial requirements within the enzyme's active site for optimal interaction with the carboxylate group. nih.gov
Similarly, in the development of Aurora A kinase inhibitors, the presence of a free carboxylic acid group on the quinazoline ring was found to be critical for competitive binding in the ATP active site. mdpi.com It is suggested that this group forms essential hydrogen bond interactions with key amino acid residues. mdpi.com When this carboxylic acid was converted to its corresponding ethyl, methyl, or isopropyl esters, a decrease in inhibitory activity was observed, likely due to the loss of these key hydrogen-bonding interactions and the introduction of unfavorable steric hindrance within the active site. mdpi.com This underscores the importance of the free carboxyl group for potent enzyme inhibition.
Molecular Hybridization Strategies in 4-Aminoquinazoline Design
Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. researchgate.netnih.gov This approach aims to develop compounds with improved affinity, enhanced efficacy, and the potential to interact with multiple biological targets, which can be advantageous in treating complex diseases like cancer. researchgate.netacs.org The 4-aminoquinazoline scaffold is a versatile core structure that has been extensively used in such hybridization strategies.
Fusion with Indole (B1671886) and Triazole Systems
The fusion or linkage of the 4-aminoquinazoline core with other heterocyclic systems like indole and triazole has yielded potent bioactive compounds. nih.gov Both indole and 1,2,3-triazole are considered important pharmacophores in medicinal chemistry. acs.org
Indole Hybrids: The indole nucleus is present in numerous bioactive compounds with demonstrated anti-cancer properties. nih.gov By creating hybrids of indole and 4-aminoquinazoline, researchers have developed novel anti-cancer agents. For example, linking a 1H-indole-2,3-dione (isatin) moiety to the 4-aminoquinazoline scaffold through an imine linkage has resulted in compounds with potent anti-cancer activity against cell lines like HepG2. nih.gov
Triazole Hybrids: The 1,2,3-triazole ring is valued for its ability to form hydrogen bonds with biological targets and improve the molecular profile. acs.org Triazole-linked 4-aminoquinazoline hybrids have been synthesized and screened for anti-cancer activity. nih.gov Structure-activity relationship (SAR) studies of these hybrids revealed that substituents on both the quinazoline ring and the phenyl ring attached to the triazole are crucial for cytotoxicity. nih.gov In one study, a series of triazole-substituted quinazoline hybrids were designed and synthesized as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, with several compounds showing moderate to good antiproliferative activity against various cancer cell lines. acs.org
Conjugation with Hydroxamic Acid and Sulfonamide Moieties
Hydroxamic Acid Conjugates: The hydroxamic acid moiety (-CONHOH) is a well-known zinc-binding group and a key pharmacophore in inhibitors of zinc-containing enzymes like histone deacetylases (HDACs). nih.gov By incorporating a hydroxamic acid group into a 4-aminoquinazoline-based structure, researchers have successfully created dual inhibitors targeting multiple pathways. For instance, quinazoline-based hydroxamic acid derivatives have been developed as dual inhibitors of G9a-like protein (GLP) and HDACs, showing potent enzymatic inhibition and broad-spectrum cytotoxic activities. nih.gov Another study designed quinazolin-4-one based hydroxamic acids as dual PI3K/HDAC inhibitors, demonstrating high potency against specific PI3K and HDAC enzymes and good antiproliferative activity. nih.gov
Sulfonamide Conjugates: The sulfonamide group is another key functional group used in medicinal chemistry, notably in the design of carbonic anhydrase inhibitors. Hybrid molecules incorporating both a quinazoline/quinazolinone scaffold and a sulfonamide moiety have been designed and synthesized to explore their pharmacological potential, often as anticancer agents. nih.gov
Rational Design through Computational Chemistry and In Silico Modeling
Computational chemistry and in silico modeling are indispensable tools in the rational design of novel 4-aminoquinazoline derivatives. These methods provide deep insights into ligand-target interactions, help predict biological activity, and guide the optimization of lead compounds.
Ligand-Target Interaction Analysis via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. ekb.egnih.gov This analysis is crucial for understanding the binding modes of 4-aminoquinazoline derivatives within the active sites of their target enzymes.
Docking studies have been widely applied to various 4-aminoquinazoline derivatives, including those targeting EGFR, VEGFR-2, Aurora kinases, and carbonic anhydrases. mdpi.comijcce.ac.ir These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and specific amino acid residues in the target's binding pocket. nih.govresearchgate.net For example, docking analysis of a potent 4-anilinoquinazoline derivative revealed effective binding with VEGFR-2, with calculated binding energies of -8.24 kcal/mol. ijcce.ac.ir In another study, docking results for a triazole-substituted quinazoline hybrid showed it forming a crucial hydrogen bond with the Met 769 residue of the EGFR protein, which is believed to be responsible for its antiproliferative activity. acs.org
Furthermore, molecular docking can elucidate the structural basis for selectivity. For instance, docking of a novel quinazoline-4-carboxylic acid derivative into the Aurora A active site revealed that a fluorine group on the quinazoline ring had a significant impact on binding to the hinge region, while a bromine on the terminal phenyl ring modulated the compound's orientation. mdpi.com This detailed interaction analysis is invaluable for guiding further structural modifications to enhance potency and selectivity.
Application of Quantum Chemical Studies for Structural Feature Determination
Quantum chemical studies, often employing methods like Density Functional Theory (DFT), are used to determine the electronic and structural features of molecules. nih.govmdpi.com These calculations provide insights into properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and molecular electrostatic potential (MEP), which are critical for understanding a molecule's reactivity and its ability to interact with biological targets. ufms.br
For 4-aminoquinazoline derivatives, quantum chemical studies have been used to identify the structural features essential for their inhibitory activity against targets like Aurora kinases. nih.gov DFT calculations have also been employed to understand the regioselectivity in the synthesis of 4-aminoquinazolines. These studies revealed that the carbon atom at the 4-position of a 2,4-dichloroquinazoline (B46505) precursor has a higher LUMO coefficient, making it more susceptible to nucleophilic attack, thus explaining the observed reaction outcome. mdpi.com By evaluating the effects of different substituents on the electronic and thermodynamic properties of the quinazoline scaffold, these computational approaches help in the rational design of new derivatives with improved pharmacological profiles. ufms.br
Mechanistic Investigations of Biological Activity in Vitro and Pre Clinical Studies
Kinase Inhibitory Mechanisms
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
Derivatives of 4-aminoquinazoline are well-established as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in the proliferation of many cancer types. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and thereby blocking the downstream signaling pathways that lead to cell growth and division. biorxiv.orgnih.gov
A number of 4-anilinoquinazoline (B1210976) derivatives have demonstrated significant inhibitory activity against EGFR. For instance, a series of 6,7-disubstituted 4-anilino-quinazoline derivatives showed potent EGFR inhibition, with one compound exhibiting an IC50 value of 20.72 nM against wild-type EGFR. nih.gov Further modifications, such as the introduction of a semicarbazone moiety, have led to even more potent inhibitors, with reported IC50 values as low as 0.05 nM and 0.1 nM for compounds 1i and 1j, respectively. researchgate.net The substitution pattern on the 4-anilino ring also plays a crucial role in determining the inhibitory potency. For example, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline and its diethoxy counterpart have shown remarkable EGFR tyrosine kinase inhibition with IC50 values of 0.025 nM and 0.006 nM, respectively. amazonaws.com
In vitro studies on human breast carcinoma cell lines (MCF-7), which have high EGFR expression, have confirmed the potent antitumor activity of these compounds, with some exhibiting IC50 values in the nanomolar range. nih.gov Specifically, compound 3b from a series of 6-alkoxy-4-substituted-aminoquinazolines displayed the highest activity with an IC50 of 0.13 nmol. nih.gov The cytotoxic effects of these derivatives in cancer cell lines are attributed to their EGFR-TK inhibitory activity. biorxiv.org
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 4-(3-Bromoanilino)-6,7-diethoxyquinazoline | EGFR | 0.006 | - | amazonaws.com |
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline | EGFR | 0.025 | - | amazonaws.com |
| Compound 1i (quinazoline with semicarbazone) | EGFR | 0.05 | A549, HepG2, MCF-7, PC-3 | researchgate.net |
| Compound 1j (quinazoline with semicarbazone) | EGFR | 0.1 | A549, HepG2, MCF-7, PC-3 | researchgate.net |
| Compound 3b (6-alkoxy-4-substituted-aminoquinazoline) | - | 0.13 | MCF-7 | nih.gov |
| 6,7-disubstituted 4-anilino-quinazoline derivative | EGFRwt | 20.72 | - | nih.gov |
Human Epidermal Receptor 2 (HER2) Inhibition
The 4-aminoquinazoline scaffold has also been successfully utilized to develop inhibitors of Human Epidermal Receptor 2 (HER2), another member of the ErbB family of receptor tyrosine kinases that is frequently overexpressed in breast and other cancers. nih.gov Many of these compounds are designed as dual inhibitors, targeting both EGFR and HER2.
A notable example is a series of novel 6-salicyl-4-anilinoquinazoline derivatives that were synthesized and evaluated for their dual EGFR/HER2 tyrosine kinase inhibitory activity. Within this series, compound 21 , which features a para-trifluoromethyl substituent on the salicylic ring, demonstrated the most potent dual inhibition with IC50 values of 0.12 µM for EGFR and 0.096 µM for HER2. nih.gov These values are comparable to established EGFR and dual EGFR/HER2 inhibitors. nih.gov The development of such dual inhibitors represents a promising therapeutic strategy, as simultaneous inhibition of both EGFR and HER2 can lead to a more comprehensive blockade of oncogenic signaling. nih.gov
| Compound | Target | IC50 (µM) | Reference |
| Compound 21 (6-salicyl-4-anilinoquinazoline) | EGFR | 0.12 | nih.gov |
| Compound 21 (6-salicyl-4-anilinoquinazoline) | HER2 | 0.096 | nih.gov |
Aurora Kinase A and B Inhibition
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to tumorigenesis. Derivatives of 4-aminoquinazoline have been investigated as inhibitors of both Aurora A and Aurora B kinases.
In one study, nine novel 4-aminoquinazoline derivatives were designed and synthesized, with most exhibiting strong inhibitory activity against both Aurora A and B kinases. nih.gov These compounds also effectively suppressed the proliferation of a panel of human tumor cell lines. nih.gov Another study focused on the development of a selective Aurora A kinase inhibitor. Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) emerged as the most potent derivative, suggesting that the quinazoline-4-carboxylic acid scaffold can be optimized for selective Aurora A inhibition. mdpi.com The inhibitory activity of these compounds is attributed to their competitive binding to the ATP-binding site of the kinases. mdpi.com
| Compound | Target | Activity/IC50 | Reference |
| Novel 4-aminoquinazoline derivatives | Aurora A/B | Strong Inhibition | nih.gov |
| 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) | Aurora A | Potent Inhibitor | mdpi.com |
Phosphoinositide 3-Kinase (PI3K) Inhibition
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is crucial for cell survival, proliferation, and metabolism, and its dysregulation is a common feature in many cancers. nih.gov The 4-aminoquinazoline core has been explored for the development of PI3K inhibitors.
A series of 4-aminoquinazoline derivatives were designed and synthesized, leading to the identification of compound 6b as a potent and selective inhibitor of PI3Kα, the p110α subunit of PI3K. nih.gov This compound effectively suppressed the proliferation of various cancer cell lines and exhibited an IC50 of 13.6 nM against PI3Kα kinase activity. nih.gov Further mechanistic studies revealed that compound 6b blocks the PI3K/Akt signaling pathway, leading to G1 cell cycle arrest and apoptosis through a mitochondrial-dependent pathway. nih.gov
| Compound | Target | IC50 (nM) | Effect | Reference |
| Compound 6b | PI3Kα | 13.6 | G1 cell cycle arrest, Apoptosis | nih.gov |
Histone Deacetylase (HDAC) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
The development of dual-target inhibitors is a growing strategy in cancer therapy to overcome drug resistance and improve efficacy. The 4-aminoquinazoline scaffold has been instrumental in creating dual inhibitors of Histone Deacetylase (HDAC) and Vascular Endothelial Growth Factor Receptor (VEGFR).
One approach involved creating hybrid molecules by combining the 4-anilinoquinazoline pharmacophore with a hydroxamic acid moiety, a known zinc-binding group for HDAC inhibition. documentsdelivered.com This led to the discovery of compound 6l , which demonstrated potent dual inhibitory activity against VEGFR-2 (IC50 = 84 nM) and HDAC (IC50 = 2.8 nM). documentsdelivered.com Similarly, another study developed dual inhibitors by integrating 4-amino-N-phenyl-quinazoline with hydroxamic acid, resulting in compound 19 with an IC50 of 74 nM against VEGFR-2 and 2.2 nM against HDAC. nih.gov
Furthermore, a series of 4-anilinoquinazoline-acylamino derivatives were designed as dual inhibitors of EGFR and VEGFR-2. Compounds 15a , 15b , and 15e from this series showed potent inhibition of both kinases, with IC50 values in the sub-micromolar to low micromolar range. nih.gov
| Compound | Target | IC50 (nM) | Reference |
| Compound 6l | VEGFR-2 | 84 | documentsdelivered.com |
| HDAC | 2.8 | documentsdelivered.com | |
| Compound 19 | VEGFR-2 | 74 | nih.gov |
| HDAC | 2.2 | nih.gov | |
| Compound 15a | EGFR | 130 | nih.gov |
| VEGFR-2 | 560 | nih.gov | |
| Compound 15b | EGFR | 150 | nih.gov |
| VEGFR-2 | 1810 | nih.gov | |
| Compound 15e | EGFR | 690 | nih.gov |
| VEGFR-2 | 870 | nih.gov |
c-Kit Receptor Tyrosine Kinase Inhibition
The c-Kit receptor tyrosine kinase is a key target in certain cancers, such as gastrointestinal stromal tumors (GIST). While the 4-aminoquinazoline scaffold has been extensively studied for its inhibitory effects on various kinases, specific preclinical data directly linking 4-aminoquinazoline-7-carboxylic acid hydrochloride or its close derivatives to potent c-Kit inhibition is less prevalent in the reviewed literature. However, the versatility of the 4-aminoquinazoline core suggests its potential for developing c-Kit inhibitors. For instance, other heterocyclic scaffolds, such as thiazolo[5,4-b]pyridine derivatives, have been successfully developed as potent c-KIT inhibitors, demonstrating the feasibility of targeting this kinase with small molecules. mdpi.com Further research is warranted to explore the potential of 4-aminoquinazoline-based compounds as inhibitors of the c-Kit receptor tyrosine kinase.
Cellular Pathway Modulation by 4-Aminoquinazoline Derivatives
The 4-aminoquinazoline scaffold is a cornerstone in the development of targeted therapeutic agents, primarily due to its ability to interfere with fundamental cellular processes that are often dysregulated in diseases like cancer. These derivatives modulate key signaling pathways, leading to the induction of programmed cell death and the halting of cellular proliferation.
Induction of Apoptosis in Cancer Cell Lines
Derivatives of 4-aminoquinazoline have been shown to be potent inducers of apoptosis, or programmed cell death, across a variety of human cancer cell lines. This pro-apoptotic activity is a critical mechanism for their anti-tumor effects. For instance, certain novel 4-aminoquinazoline derivatives have been synthesized and evaluated for their ability to trigger apoptosis through the mitochondrial-dependent pathway. nih.gov One such compound, identified as 6b , was found to effectively induce apoptosis in HCT-116 colon cancer cells. nih.gov The process involves the activation of a cascade of caspases, which are enzymes that execute the apoptotic process.
Further studies have demonstrated that the apoptotic effect can be linked to the inhibition of critical survival pathways, such as the PI3K/Akt pathway. nih.gov By blocking this pathway, these compounds disrupt the pro-survival signals that allow cancer cells to evade apoptosis. Additionally, some derivatives act as p53 activators in bladder cancer cells, leading to apoptosis through the accumulation of phospho-p53 targeted at the mitochondria. google.com The structural features of these molecules, such as the presence of specific side chains, can enhance their apoptosis-inducing capabilities compared to parent compounds. nih.gov Research has shown that these compounds can trigger apoptosis in various cancer cell lines, including those of the lung, colon, and breast. nih.govnih.gov
Interference with Cellular Proliferation and Division
In addition to inducing cell death, 4-aminoquinazoline derivatives are effective at halting the uncontrolled proliferation and division that characterize cancer cells. google.com This is often achieved by causing cell cycle arrest at specific checkpoints, thereby preventing the cells from progressing through the division process.
One study highlighted a series of 4-aminoquinazoline derivatives that were evaluated for their antiproliferative activities against six different cancer cell lines: HCT-116, SK-HEP-1, MDA-MB-231, SNU638, A549, and MCF-7. nih.gov The most potent of these, compound 6b , was shown to cause G1 phase cell cycle arrest. nih.gov This arrest is a direct consequence of the inhibition of the PI3K signaling pathway, which is crucial for cell cycle progression. nih.gov Similarly, other research has shown that derivatives can inhibit the proliferation of T24 bladder cancer cells, with the specific chemical moiety attached to the quinazoline (B50416) scaffold playing a key role in the compound's efficacy. google.com The ability of these compounds to inhibit proteins essential for cancer growth, such as vascular endothelial growth factor receptor-2 (VEGFR-2), also contributes to their antiproliferative effects. google.com
Inhibition of Histone-H3 Phosphorylation
The phosphorylation of histone H3 is a key epigenetic modification that occurs during mitosis, regulated by serine-threonine kinases known as Aurora kinases. mdpi.com Overexpression of these kinases is common in many cancers and is linked to genetic instability. google.com 4-Aminoquinazoline derivatives have been identified as potent inhibitors of Aurora kinases A and B. mdpi.com
The mechanism involves the direct inhibition of the Aurora kinase enzyme. By binding to the kinase, the 4-aminoquinazoline compound prevents it from phosphorylating its substrates, including histone H3 at Serine 10. mdpi.com This inhibition disrupts the condensation of chromosomes and the proper function of the mitotic spindle, ultimately leading to mitotic arrest and cell death. researchgate.net The development of quinazoline-based Aurora kinase inhibitors represents a significant strategy for targeting the cellular division machinery in cancer cells. researchgate.net Studies have demonstrated that novel 4-aminoquinazoline derivatives exhibit strong activity in inhibiting both Aurora A and B kinases, which correlates with their ability to suppress the proliferation of a wide panel of human tumor cell lines. mdpi.com
Enzyme Inhibition Beyond Kinases
While extensively studied as kinase inhibitors, the therapeutic potential of 4-aminoquinazoline derivatives extends to other classes of enzymes that are crucial for pathogen survival and tumor progression.
Carbonic Anhydrase (CAIX and CAXII) Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that play a critical role in pH regulation. researchgate.net Two specific isoforms, CAIX and CAXII, are transmembrane, tumor-associated enzymes that are overexpressed in many cancers in response to hypoxia. mdpi.com They help maintain a neutral intracellular pH while promoting an acidic extracellular environment, which facilitates tumor invasion and metastasis.
A series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives have been developed as non-classical carbonic anhydrase inhibitors. These compounds were designed to target the tumor-associated isoforms CAIX and XII. researchgate.net The inhibitory activity of these compounds was assessed against four human CA isoforms (hCA I, II, IX, and XII). The results showed that several derivatives were potent inhibitors of the cancer-related isoforms CAIX and CAXII, while showing less activity against the cytosolic, off-target isoforms hCA I and II, indicating a degree of selectivity. researchgate.net The carboxylic acid group on the anilino motif is believed to be crucial for the inhibitory action, potentially by anchoring to the zinc ion in the enzyme's active site. researchgate.net
Antibacterial Efficacy and Mechanism of Action (e.g., PBP2a Docking)
Certain quinazoline and the related 4-aminoquinoline derivatives have demonstrated notable antibacterial activity, particularly against antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action for these compounds against MRSA involves the inhibition of Penicillin-Binding Protein 2a (PBP2a). PBP2a is an enzyme that allows the bacteria to synthesize its cell wall even in the presence of beta-lactam antibiotics, conferring resistance.
Molecular docking and structure-activity relationship (SAR) studies have been conducted to understand how these compounds interact with the PBP2a binding site. These studies revealed that derivatives like 6-chlorocyclopentaquinolinamine (7b) and 7-chlorophenylquinolinamine (5b) bind within the PBP2a pocket (PDB: 4DK1) through a combination of hydrophobic interactions, hydrogen bonding, and halogen contacts with key amino acid residues. researchgate.net Compound 7b showed particularly potent inhibition against MRSA, which was attributed to additional π-alkyl interactions and favorable docking parameters, highlighting the importance of specific structural features for antibacterial efficacy. researchgate.net
Advanced Mechanistic Characterization
Advanced characterization techniques are pivotal in defining the precise mechanism of action of kinase inhibitors. For 4-aminoquinazoline derivatives, these methods are employed to confirm target engagement, understand the downstream consequences of target inhibition, and characterize the physical interactions between the compound and its protein target.
Western blot analysis is a fundamental technique used to investigate the impact of 4-aminoquinazoline derivatives on cellular signaling pathways by detecting changes in protein phosphorylation. Since many 4-aminoquinazolines target protein kinases, their inhibitory activity is expected to decrease the phosphorylation of downstream substrate proteins. nih.govyoutube.com
Research Findings:
Studies on various 4-aminoquinazoline derivatives have demonstrated their ability to inhibit key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt and EGFR signaling cascades. nih.govmdpi.com For instance, a novel series of 4-aminoquinazoline derivatives has been shown to suppress the PI3K/Akt pathway. nih.gov In these studies, cancer cell lines are treated with the compound, and cell lysates are subsequently analyzed by Western blot using antibodies specific to the phosphorylated forms of key signaling proteins.
A typical Western blot analysis to investigate the effect of a 4-aminoquinazoline derivative on a specific pathway, such as the PI3K/Akt pathway, would involve probing for the following proteins:
Phosphorylated Akt (p-Akt): A decrease in the levels of p-Akt following treatment with the compound would indicate inhibition of an upstream kinase, such as PI3K.
Total Akt: This is used as a loading control to ensure that any observed decrease in p-Akt is due to reduced phosphorylation and not a decrease in the total amount of Akt protein.
Downstream targets of Akt: Further evidence of pathway inhibition can be obtained by examining the phosphorylation status of downstream targets of Akt, such as GSK-3β or mTOR.
The table below summarizes representative data that might be obtained from a Western blot experiment investigating a 4-aminoquinazoline derivative's effect on the PI3K/Akt pathway in a cancer cell line (e.g., HCT116). nih.gov
| Target Protein | Treatment Group | Relative Phosphorylation Level | Interpretation |
| p-Akt (Ser473) | Vehicle Control | 100% | Baseline phosphorylation |
| p-Akt (Ser473) | Compound Treatment | 30% | Inhibition of Akt phosphorylation |
| Total Akt | Vehicle Control | 100% | Baseline total protein level |
| Total Akt | Compound Treatment | 100% | No change in total protein level |
Such findings would strongly suggest that the 4-aminoquinazoline derivative effectively inhibits the targeted signaling pathway, providing a mechanistic basis for its observed anti-proliferative effects.
Commonly Employed Biophysical Techniques:
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of a small molecule to a protein immobilized on a sensor chip.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a protein in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
X-ray Crystallography: This powerful technique can provide a high-resolution, three-dimensional structure of the ligand-protein complex. This structural information is invaluable for understanding the precise binding mode of the inhibitor and for guiding further drug design and optimization efforts. For example, the crystal structure of a 4-aminoquinazoline derivative bound to its kinase target would reveal the specific hydrogen bonds and hydrophobic interactions that stabilize the complex.
Illustrative Data from Biophysical Characterization of a 4-Aminoquinazoline Kinase Inhibitor:
The following table presents hypothetical, yet representative, data that could be generated from biophysical studies of a 4-aminoquinazoline derivative targeting a specific kinase.
| Technique | Parameter Measured | Illustrative Value | Interpretation |
| Surface Plasmon Resonance (SPR) | KD (Equilibrium Dissociation Constant) | 50 nM | High-affinity binding to the target kinase. |
| Isothermal Titration Calorimetry (ITC) | KD (Equilibrium Dissociation Constant) | 65 nM | Confirms high-affinity binding and provides thermodynamic data. |
| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1.1 | Indicates a 1:1 binding ratio of the compound to the protein. |
These biophysical data, in conjunction with the results from cellular assays like Western blotting, provide a comprehensive understanding of the mechanism of action of 4-aminoquinazoline derivatives, confirming their direct interaction with and inhibition of specific protein kinase targets.
Advanced Research Directions and Future Perspectives
Design and Synthesis of Multi-Targeted 4-Aminoquinazoline-7-carboxylic Acid Analogs
The concept of "one molecule, multiple targets" is a paradigm shift in drug discovery, moving away from the traditional single-target approach to developing agents that can modulate multiple pathological pathways simultaneously. This is particularly relevant in complex diseases like cancer, where pathway redundancy and crosstalk are common. The 4-aminoquinazoline core is an ideal framework for the design of such multi-targeted ligands.
Researchers are actively designing and synthesizing novel 4-aminoquinazoline derivatives that can concurrently inhibit several key signaling proteins. For instance, derivatives of the 4-aminoquinazoline scaffold have been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). researchgate.net One study reported a series of 6-substituted quinazoline (B50416) derivatives with potent inhibitory activity against both EGFR and HER2 kinases. researchgate.net Compound 5c from this series demonstrated exceptional dual inhibitory action with IC50 values of 2.6 nM against EGFR and 4.3 nM against HER2. researchgate.net
Furthermore, the scope of multi-targeting extends beyond the HER family of receptors. Scientists have explored the development of 4-aminoquinazoline derivatives that also target the vascular endothelial growth factor receptor (VEGFR), a key player in tumor angiogenesis. A series of novel 2-oxoquinoxalinyl-1,2,4-triazoles incorporating the quinazoline scaffold showed potent inhibition of VEGFR-2, with some compounds exhibiting IC50 values in the sub-micromolar range. researchgate.net The design of these multi-targeted agents often involves a structure-based approach, utilizing the known binding modes of the quinazoline core within the ATP-binding pocket of these kinases to guide the synthesis of analogs with optimized inhibitory profiles against a selected panel of targets. nih.gov
The synthesis of these multi-targeted analogs typically starts from derivatives of anthranilic acid, leading to the formation of a key 4-quinazolinone intermediate. scielo.br This intermediate is then subjected to reactions such as chlorination, followed by functionalization with various amines to yield the desired 4-aminoquinazoline derivatives. scielo.brbohrium.com Microwave-assisted organic synthesis has also been employed to expedite the preparation of these compounds. bohrium.com
| Compound/Analog Class | Targeted Kinases | Reported Activity |
| 6-Substituted Quinazoline Derivatives | EGFR, HER2 | Dual inhibition with nanomolar IC50 values researchgate.net |
| 2-Oxoquinoxalinyl-1,2,4-triazoles | VEGFR-2 | Sub-micromolar IC50 values researchgate.net |
| 4-Anilinoquinazoline (B1210976) Derivatives | EGFR, other kinases | Potent anti-proliferative activities frontiersin.org |
Strategies for Addressing and Overcoming Drug Resistance Mechanisms (e.g., EGFR Mutations)
The emergence of drug resistance is a major obstacle in cancer therapy. In the context of EGFR-targeted therapies, acquired resistance often arises from secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, or through the activation of bypass signaling pathways. nih.govnih.gov The development of 4-aminoquinazoline derivatives that can overcome these resistance mechanisms is a critical area of research.
One of the primary strategies is the design of third-generation EGFR inhibitors that can effectively target both the initial activating mutations and the subsequent resistance mutations like T790M. nih.gov These inhibitors are often designed to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition. nih.gov This approach has proven effective against the T790M mutation. nih.gov
Another key strategy is the development of dual-target inhibitors that can simultaneously block both EGFR and a bypass signaling pathway. nih.gov For example, the amplification of the c-Met proto-oncogene is a known mechanism of resistance to EGFR inhibitors. nih.gov In response, novel 4-phenoxyquinazoline (B3048288) derivatives have been designed and synthesized to act as dual EGFR/c-Met inhibitors. nih.gov One such compound, H-22, demonstrated potent inhibitory activity against both wild-type EGFR, L858R/T790M mutant EGFR, and c-Met kinases, with IC50 values of 64.8 nM, 305.4 nM, and 137.4 nM, respectively. nih.gov This dual-inhibition approach offers a promising avenue to preempt or overcome resistance driven by c-Met activation. nih.gov
Furthermore, research is also focused on understanding and targeting other resistance mechanisms, which can include other EGFR mutations (e.g., L718Q, L792H), amplification of other receptor tyrosine kinases like HER2, and activation of downstream signaling molecules. nih.gov The continued evolution of the 4-aminoquinazoline scaffold is essential to address this dynamic and challenging landscape of drug resistance.
Development of Next-Generation 4-Aminoquinazoline-Based Bioactive Compounds
The development of next-generation 4-aminoquinazoline-based compounds is aimed at improving efficacy, selectivity, and the ability to overcome resistance. nih.gov This involves the exploration of novel substitution patterns on the quinazoline ring and the introduction of diverse chemical moieties to probe new interactions within the target binding sites.
A novel series of quinazoline derivatives were designed and synthesized, with several compounds exhibiting higher in vitro cytotoxic activity against the MCF-7 breast cancer cell line than the reference drug doxorubicin. nih.gov For instance, compounds 3, 4, 5, 8, 10, 11, and 12 from this series displayed IC50 values ranging from 22.75 to 43.44 μmol L-1, which were superior to doxorubicin's IC50 of 47.90 μmol L-1. nih.gov
The 4-aminoquinazoline core is being utilized to develop inhibitors for a wide range of kinases beyond EGFR, including PI3K, Aurora kinases, and RET. nih.gov For example, new quinazoline derivatives have been reported as potent inhibitors of PI3Kδ, a key enzyme in B-cell malignancies. scielo.br Compound 96 in one such study showed an IC50 value of 27.5 nM against PI3Kδ. scielo.br
The synthesis of these next-generation compounds often involves multi-step reaction sequences. bohrium.com A common synthetic route is the reaction of 4-chloroquinazolines with various amines. bohrium.com Another approach involves the use of 2-aminobenzonitriles as starting materials, which undergo cyclization reactions to form the 4-aminoquinazoline scaffold. scielo.br These synthetic strategies allow for the introduction of chemical diversity at various positions of the quinazoline ring, facilitating the optimization of biological activity.
Integration of Cheminformatics and Artificial Intelligence in Drug Design
The integration of cheminformatics and artificial intelligence (AI) is revolutionizing the drug discovery process, and the development of 4-aminoquinazoline-based compounds is no exception. nih.govmdpi.com These computational tools are being employed to accelerate the design-synthesize-test-analyze cycle, enabling a more rapid and cost-effective discovery of novel drug candidates. nih.gov
AI and machine learning (ML) algorithms can be used to build predictive models for various properties of 4-aminoquinazoline derivatives, such as their binding affinity to specific targets, pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion), and potential toxicity. nih.govnih.gov These models are trained on large datasets of known compounds and their biological activities, allowing for the in silico screening of virtual libraries containing thousands or even millions of potential 4-aminoquinazoline analogs. nih.gov
De novo drug design is another area where AI is making a significant impact. cancer.gov Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design entirely new 4-aminoquinazoline-based molecules with desired properties. nih.gov These models can learn the underlying patterns of known active compounds and generate novel structures that are predicted to be potent and selective inhibitors of the target of interest.
Exploration of Natural Product-Inspired Quinazoline Analogs and Biosynthetic Pathways
Nature has long been a source of inspiration for the development of new drugs, and the quinazoline scaffold is found in a variety of natural products with diverse biological activities. mdpi.comnih.gov Over 200 quinazoline alkaloids have been isolated from natural sources such as plants, microorganisms, and animals. mdpi.com One of the first known quinazoline alkaloids was Vasicine (peganine), isolated from Adhatoda vasica, which exhibits bronchodilator activity. mdpi.com
The structural features of these natural quinazoline alkaloids provide valuable insights for the design of novel synthetic analogs with improved therapeutic properties. acs.org For example, a series of quinazolinones were synthesized, inspired by the natural alkaloid L-norephedrine, and were evaluated as potential anticancer agents and radiosensitizers. researchgate.net
Marine organisms are also a rich source of bioactive quinazoline derivatives. A study on a natural quinazoline derivative isolated from the marine sponge Hyrtios erectus, 2-chloro-6-phenyl-8H-quinazolino[4,3-b]quinazolin-8-one, demonstrated its potential to induce apoptosis in human breast cancer cells. nih.gov
Understanding the biosynthetic pathways of these natural quinazoline alkaloids can also open up new avenues for the production of these compounds and their analogs. While the biosynthesis of many quinazoline alkaloids is not yet fully elucidated, it is an active area of research. The knowledge gained from studying these pathways could potentially be harnessed for the biocatalytic synthesis of novel 4-aminoquinazoline derivatives.
| Natural Product Source | Example Compound/Class | Reported Bioactivity |
| Adhatoda vasica (plant) | Vasicine (Peganine) | Bronchodilator mdpi.com |
| Marine Sponge (Hyrtios erectus) | 2-chloro-6-phenyl-8H-quinazolino[4,3-b]quinazolin-8-one | Apoptosis-inducing in breast cancer cells nih.gov |
| Various Plants, Microorganisms, Animals | Quinazoline Alkaloids | Anticancer, Antimalarial, Antibacterial, Antiviral mdpi.comnih.gov |
Q & A
Q. What are the established synthetic routes for 4-aminoquinazoline-7-carboxylic acid hydrochloride, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with chloroformamidine derivatives under acidic conditions. Key intermediates, such as 7-nitroquinazoline precursors, are purified via recrystallization and characterized using -NMR and LC-MS to confirm structural integrity. Reaction progress is monitored by TLC (silica gel, ethyl acetate/hexane eluent) .
Q. What analytical techniques are recommended for purity assessment and quantification of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase is standard. Purity thresholds (>98%) are validated via mass spectrometry (MS) and elemental analysis. For trace impurities, gradient elution coupled with diode-array detection (DAD) improves resolution .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store desiccated at –20°C in amber vials to prevent photodegradation. Use inert atmospheres (argon/nitrogen) during handling to avoid hygroscopic decomposition. Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life under varying conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodological Answer : Employ factorial design (e.g., Box-Behnken) to evaluate variables: temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading (5–15 mol%). Response surface methodology (RSM) identifies optimal parameters, while in-situ FTIR tracks intermediate formation kinetics .
Q. What strategies resolve contradictions in reported solubility data across different solvents?
- Methodological Answer : Replicate solubility studies using standardized protocols (e.g., shake-flask method at 25°C). Discrepancies may arise from polymorphic forms; confirm crystalline structure via X-ray diffraction (XRD). Use Hansen solubility parameters to predict solvent compatibility .
Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution pathways. Pair with molecular docking to assess interactions with enzymatic targets (e.g., kinase inhibitors). Validate predictions via kinetic isotope effect (KIE) studies .
Q. What are the challenges in detecting degradation products under oxidative stress?
- Methodological Answer : Use LC-QTOF-MS with positive/negative ionization modes to identify polar degradation byproducts (e.g., quinazoline N-oxides). Forced degradation studies (HO, UV light) coupled with multivariate analysis differentiate primary vs. secondary decomposition pathways .
Safety and Compliance
Q. What safety protocols are critical for handling this compound in vivo studies?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) to prevent dermal/ocular exposure. Acute toxicity screening (OECD 423) in rodent models precedes dosing. Monitor metabolites via plasma LC-MS/MS to assess bioaccumulation risks .
Data Interpretation
Q. How should researchers address variability in bioactivity assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
